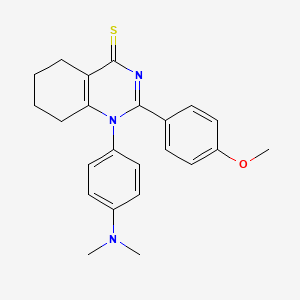

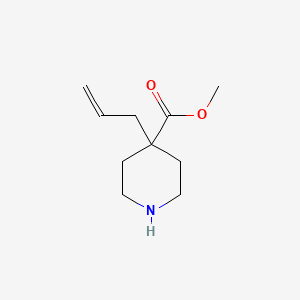

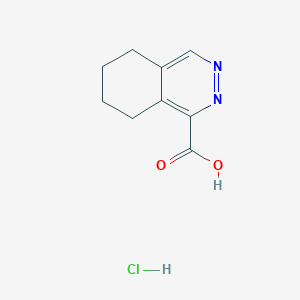

![molecular formula C23H16BrN5O3 B2496366 N-(4-bromophenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1215600-23-9](/img/structure/B2496366.png)

N-(4-bromophenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triazoloquinoxaline derivatives, including those similar to the compound , are part of a broader category of heterocyclic compounds that have attracted significant interest due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of triazoloquinoxaline derivatives often involves multistep reactions, including the formation of intermediate structures through coupling methods. For example, Fathalla (2015) described the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs, using DCC coupling and azide coupling methods to achieve good yields (Fathalla, 2015).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The synthesis of various triazoloquinoxaline derivatives, including those with modifications similar to the compound of interest, has been a focal point of research. These syntheses often involve reactions that yield complex fused tricyclic scaffolds, demonstrating the compound's relevance in the development of heterocyclic chemistry and its potential for generating new therapeutic agents. For example, the diversified synthesis of triazoloquinoxaline derivatives through Ugi four-component reaction and copper-catalyzed tandem reactions provides a method for rapid access to structurally varied compounds (An et al., 2017).

Biological Activities and Applications

Triazoloquinoxaline derivatives have been investigated for a variety of biological activities, including positive inotropic activity, anticancer activity, and antimicrobial activity. These studies highlight the potential therapeutic applications of these compounds:

Positive Inotropic Activity : Certain derivatives have shown favorable inotropic activity in vitro, suggesting potential applications in treating cardiovascular diseases. For instance, N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives exhibited significant positive inotropic activity, indicating their potential as heart failure treatments (Zhang et al., 2008).

Anticancer Activity : The synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives and their evaluation for anticancer activity underscore the importance of these compounds in cancer research. Some derivatives have demonstrated significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents (Reddy et al., 2015).

Antimicrobial Activity : The antimicrobial properties of triazoloquinoxaline derivatives have been explored, with some compounds showing potent activity against a range of pathogens. This highlights their potential application in developing new antimicrobial agents to combat resistant bacterial and fungal infections (Ghosh et al., 2015).

Propiedades

IUPAC Name |

N-(4-bromophenyl)-2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16BrN5O3/c24-15-10-12-16(13-11-15)25-20(30)14-28-23(31)29-19-9-5-4-8-18(19)26-22(21(29)27-28)32-17-6-2-1-3-7-17/h1-13H,14H2,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXICCBKDUWLSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16BrN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

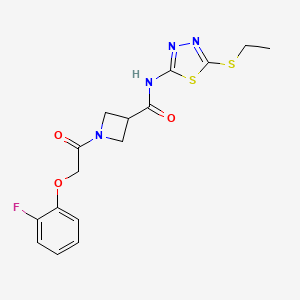

![8-((2-Fluorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2496289.png)

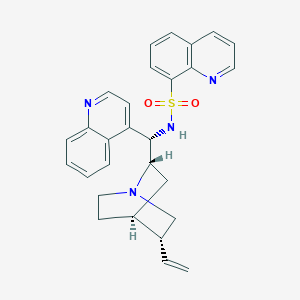

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2496295.png)

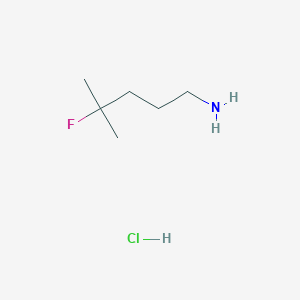

![Methyl 2-[[4-butyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2496303.png)

![8,11-Dioxadispiro[3.2.47.24]tridecan-3-one](/img/structure/B2496304.png)